4-Pentylphenyl 4-methylbenzoate

Description

Structural Characterization of 4-Pentylphenyl 4-Methylbenzoate

Molecular Architecture and Constitutional Analysis

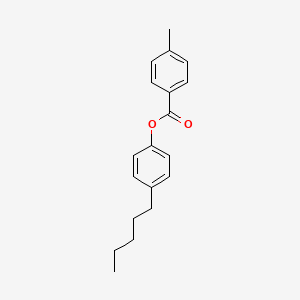

This compound consists of a phenyl benzoate core substituted with a 4-pentyl group and a 4-methyl group (Figure 1). The molecule features:

- Ester functional group : A central carbonyl (C=O) bonded to an oxygen atom, forming the ester linkage between the 4-pentylphenyl and 4-methylbenzoate moieties.

- Aromatic systems : Two benzene rings connected via the ester group. The 4-pentylphenyl ring has a pentyl chain (-CH₂CH₂CH₂CH₂CH₃) at the para position, while the 4-methylbenzoate ring has a methyl group (-CH₃) at the para position relative to the ester oxygen.

Molecular Formula : C₁₉H₂₂O₂

Molecular Weight : 282.38 g/mol

| Property | Value | Source |

|---|---|---|

| Melting Point | 34.0–38.0°C | |

| Boiling Point | ~409.3°C (predicted) | |

| Density | 1.04 g/cm³ | |

| Solubility | Methanol, low in water |

Crystallographic Studies and Conformational Dynamics

Conformational flexibility in phenyl benzoate derivatives is critical for their liquid-crystalline properties. Theoretical and experimental studies reveal:

Torsional Angles and Flexibility

- Ester group : The C-O-C bond is planar, with a periplanar (180°) torsional angle between the carbonyl oxygen and adjacent carbon.

- Aromatic substituents : The 4-pentylphenyl and 4-methylbenzoate groups exhibit synclinal (60°) torsional angles, enabling rotational freedom around single bonds.

- Flexibility : Rotation around the C₄-C₇ bond (connecting the ester oxygen to the benzoate ring) requires minimal energy (<10 kJ/mol), indicating high conformational mobility.

Experimental Insights from XRD

- Solid-state conformation : Single-crystal X-ray diffraction of structurally related phenyl benzoates shows an extended conformation in the solid phase, with the pentyl chain aligned perpendicular to the aromatic plane.

- Liquid-crystalline alignment : In nematic phases, the molecule adopts a rod-like structure , with the long axis parallel to the director field. This alignment is critical for optical applications.

Comparative Analysis of Tautomeric Forms

While enol tautomerism is less prevalent in esters compared to ketones, this compound exhibits limited enolic equilibria:

| Property | Ester (e.g., this compound) | Ketone (e.g., Acetophenone) |

|---|---|---|

| Enol Content | <1% | ~5–10% |

| Carbonyl Stabilization | Strong resonance stabilization | Moderate resonance |

| Enol Stability | Destabilized by electron-withdrawing groups | Stabilized by alkyl groups |

Key Factors :

Stereoelectronic Effects in the Phenyl Benzoate Core

Stereoelectronic interactions govern the electronic structure and reactivity of the phenyl benzoate core:

Hyperconjugation and Conjugation

- Hyperconjugation : σ→σ* interactions between the pentyl chain’s alkyl groups and the ester’s antibonding orbitals stabilize the molecule.

- Conjugation : The aromatic rings participate in π→π* delocalization, enhancing thermal stability and liquid-crystalline order.

Through-Bond Stereoelectronic Effects

- Donor-acceptor interactions : The lone pairs on the ester oxygen donate into the antibonding orbitals of adjacent bonds, modulating bond lengths and angles.

- Impact on reactivity : Stereoelectronic effects reduce the electrophilicity of the carbonyl carbon, slowing hydrolysis compared to aliphatic esters.

Properties

IUPAC Name |

(4-pentylphenyl) 4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-16-9-13-18(14-10-16)21-19(20)17-11-7-15(2)8-12-17/h7-14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNFLSYTTLXGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198692 | |

| Record name | 4-Pentylphenyl p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50649-59-7 | |

| Record name | p-Pentylphenyl p-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50649-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenyl p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050649597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentylphenyl p-toluate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenyl p-toluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification Reaction

The primary and most established method for preparing this compound is the esterification of 4-pentylphenol with 4-methylbenzoic acid or its activated derivatives. This reaction is generally catalyzed by strong acids and conducted under reflux conditions.

- Reactants: 4-pentylphenol and 4-methylbenzoic acid (or acid chloride)

- Catalysts: Concentrated sulfuric acid or p-toluenesulfonic acid

- Solvent: Often carried out in an inert solvent such as toluene or under solvent-free conditions

- Conditions: Reflux temperature, typically for several hours

- Work-up: The reaction mixture is cooled, neutralized, and the product is purified by recrystallization or column chromatography

This method yields high purity this compound, typically exceeding 98% purity as confirmed by ^1H NMR analysis.

Detailed Reaction Scheme

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Mixing 4-pentylphenol and 4-methylbenzoic acid | Molar ratio typically 1:1 or slight excess of acid |

| 2 | Addition of acid catalyst | Sulfuric acid or p-toluenesulfonic acid (catalytic amount) |

| 3 | Reflux | 4-6 hours at boiling point of solvent or neat conditions |

| 4 | Cooling and neutralization | Use of aqueous sodium bicarbonate or similar base |

| 5 | Extraction and purification | Recrystallization from methanol or column chromatography |

Alternative Preparation Routes

While direct esterification is the most common, alternative methods include:

- Use of Acid Chlorides: Conversion of 4-methylbenzoic acid to 4-methylbenzoyl chloride followed by reaction with 4-pentylphenol under base catalysis to improve yield and reaction rate.

- Catalyst Variations: Employing solid acid catalysts or enzymatic catalysis for greener synthesis.

- Microwave-Assisted Synthesis: To reduce reaction time and improve efficiency.

However, these alternative methods are less commonly reported for this specific compound but may be explored for industrial scale-up or environmentally friendly synthesis.

Physicochemical Data Supporting Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C19H22O2 | |

| Molecular Weight | 282.38 g/mol | |

| Melting Point | 34.0 – 38.0 °C | White crystalline powder |

| Purity | >98% (by ^1H NMR) | Post-purification |

| Solubility | Soluble in methanol | Used for recrystallization |

| Physical Form | White powder/crystals |

These data confirm the successful synthesis and purity of the compound, which are critical for its applications in liquid crystal research and other fields.

Analytical Characterization in Preparation

The preparation process is typically monitored and confirmed by several analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the ester formation and purity.

- Mass Spectrometry (MS): Confirms molecular weight and structure.

- Melting Point Determination: Consistency with literature values indicates purity.

- Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for monitoring reaction progress and purification.

These methods ensure the reliability and reproducibility of the preparation process.

Research Findings and Notes on Preparation

- The esterification reaction is highly efficient under acidic catalysis, yielding a product suitable for liquid crystal applications.

- The compound’s purity significantly affects its liquid crystalline properties, necessitating careful purification.

- The reaction conditions (catalyst type, temperature, solvent) can be optimized to maximize yield and minimize by-products.

- Recent studies highlight the compound’s use as a matrix in photophysical experiments, indicating the importance of high purity and well-defined preparation methods.

Summary Table: Preparation Methods Overview

| Preparation Method | Reactants | Catalyst | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Direct Esterification | 4-pentylphenol + 4-methylbenzoic acid | Sulfuric acid or p-toluenesulfonic acid | Reflux, several hours | >98% purity | Most common, reliable |

| Acid Chloride Method | 4-pentylphenol + 4-methylbenzoyl chloride | Base (e.g., pyridine) | Room temperature to reflux | High yield, high purity | Faster reaction, more reactive |

| Microwave-Assisted Esterification | 4-pentylphenol + 4-methylbenzoic acid | Acid catalyst or solid acid | Microwave irradiation | Efficient, shorter time | Emerging green chemistry method |

Chemical Reactions Analysis

4-Pentylphenyl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like or .

Reduction: It can be reduced to alcohols using reducing agents such as or .

Scientific Research Applications

4-Pentylphenyl 4-methylbenzoate has several scientific research applications:

Chemistry: It is used as a liquid crystal material in the study of liquid crystal phases and their properties.

Biology: It can be used as a surrogate for the potency analysis of medical marijuana products.

Medicine: The compound’s liquid crystal properties make it useful in the development of advanced drug delivery systems.

Industry: It is employed in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-methylbenzoate is primarily related to its liquid crystal properties. As a nematic liquid crystal, it aligns itself in a specific orientation under the influence of an electric field, which is crucial for its function in LCDs . The molecular structure allows it to exhibit unique optical properties, making it suitable for various applications in optoelectronics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoate Esters

4-Pentylphenyl 4-Methoxybenzoate

- Key Difference : Replaces the methyl group with a methoxy (–OCH₃) group, introducing an additional oxygen atom .

4-Chlorophenyl 4-Methylbenzoate (4CP4MBA)

- Structure : Substitutes the pentyl chain with a chlorine atom at the phenyl ring’s para position .

- Geometric Influence : The dihedral angle between the benzene and benzoyl rings is 63.89°, significantly larger than that of unchlorinated analogs (e.g., 48.81° in 3,5-dichlorophenyl 4-methylbenzoate), affecting molecular packing and liquid crystal behavior .

Phenyl 4-Methylbenzoate

Alkyl Chain Modifications

4-(Hexyloxy)phenyl 4-Pentylbenzoate

- Structure : Features a hexyloxy (–O–C₆H₁₃) group instead of methyl, increasing alkyl chain length .

- Implications: Enhanced solubility in nonpolar solvents and modified mesophase transitions due to greater van der Waals interactions .

4-Pentylbenzoic Acid

Comparative Data Table

Research Findings and Implications

- Liquid Crystal Performance : The pentyl chain in this compound enhances nematic phase stability compared to shorter or less hydrophobic substituents .

- Analytical Utility: Its role as a surrogate in cannabinoid analysis is attributed to its chromatographic stability and inertness, outperforming structurally simpler esters like phenyl 4-methylbenzoate .

- Environmental Persistence : The compound’s biodegradation is inhibited by benzoate, suggesting regulatory interactions in microbial communities .

Biological Activity

4-Pentylphenyl 4-methylbenzoate (4PP4MetB) is an organic compound classified as a liquid crystal, specifically exhibiting nematic properties. Its unique molecular structure, comprising a pentyl group connected to a phenyl ring and further linked to a methylbenzoate moiety, has garnered interest in various fields, including pharmacology and material science. This article explores the biological activity of 4PP4MetB, focusing on its interactions with biological systems, potential medical applications, and environmental impact.

- Molecular Formula : C_{17}H_{22}O_{2}

- Molecular Weight : Approximately 282.38 g/mol

- Structure : The compound features a pentyl group attached to a phenyl ring, which is further connected to a methylbenzoate group.

Biological Activity Overview

Research indicates that 4PP4MetB interacts with biological systems in several significant ways:

- Membrane Permeability : It has been shown to influence membrane permeability, which is crucial for drug absorption and distribution. This property suggests its potential use in enhancing drug delivery systems.

- P-glycoprotein Interaction : 4PP4MetB affects P-glycoprotein, a critical protein involved in drug transport across cell membranes. This interaction may enhance the bioavailability of co-administered drugs.

- Cytochrome P450 Inhibition : The compound acts as an inhibitor of certain cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes within the body.

Study on Drug Delivery Systems

A study evaluated the effects of 4PP4MetB on drug absorption dynamics using various nanoparticles as carriers. The findings indicated that the presence of 4PP4MetB significantly improved the absorbance and fluorescence characteristics of the nanoparticles, suggesting enhanced drug delivery capabilities .

Environmental Impact Assessment

Research has classified 4PP4MetB as very toxic to aquatic life, with long-lasting effects. This highlights the need for careful consideration of its environmental impact when used in industrial applications.

Table 1: Interaction Properties of this compound

| Property | Description |

|---|---|

| Membrane Permeability | Influences drug absorption dynamics |

| P-glycoprotein Interaction | Enhances bioavailability of drugs |

| Cytochrome P450 Inhibition | Affects drug metabolism processes |

| Toxicity to Aquatic Life | Classified as very toxic with long-lasting effects |

Table 2: Potency Analysis of Medical Marijuana Products Using 4PP4MetB

| Analyte | R² | LOD (μg/mL) | LOQ (μg/mL) |

|---|---|---|---|

| CBD | 0.9997 | 0.059 | 0.30 |

| Δ9-THC | 0.9999 | 0.101 | 0.50 |

| PPMB | 0.9997 | 0.046 | 0.23 |

This table summarizes the performance of various analytes in potency analysis, indicating that 4PP4MetB can serve as an effective matrix for analyzing cannabinoids in medical marijuana products .

Q & A

Q. What are the standard methods for synthesizing 4-pentylphenyl 4-methylbenzoate, and how can purity be ensured?

Synthesis typically involves esterification between 4-pentylphenol and 4-methylbenzoyl chloride under acid catalysis. Key steps include refluxing in anhydrous conditions (e.g., toluene) with a catalyst like sulfuric acid. Post-synthesis, purity is verified using HPLC (>99%) or GC-MS, with recrystallization in ethanol as a purification step. Ensure inert gas (N₂) flow to prevent oxidation .

Q. How can researchers characterize the liquid crystalline properties of this compound?

Use differential scanning calorimetry (DSC) to identify phase transitions (e.g., nematic-to-isotropic) and polarizing optical microscopy (POM) to observe mesophase textures. Compare thermal stability with structurally similar esters (e.g., 4-ethoxybenzoic acid derivatives) to assess the impact of alkyl chain length on mesomorphism .

Q. What spectroscopic techniques are suitable for confirming the molecular structure of this compound?

Employ - and -NMR to verify ester linkage formation (e.g., carbonyl resonance at ~168 ppm in -NMR). FT-IR confirms ester C=O stretching (~1715 cm⁻¹) and absence of hydroxyl peaks from precursors. Mass spectrometry (EI-MS) provides molecular ion confirmation (expected m/z ~298 for C₁₉H₂₂O₂) .

Advanced Research Questions

Q. How can crystallographic data resolve structural contradictions in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) determines dihedral angles between aromatic rings (e.g., ~48–64° in analogous esters) and hydrogen-bonding patterns (C–H···O). Use SHELXL for refinement, comparing packing motifs (e.g., helical chains) with related compounds like 4-chlorophenyl 4-methylbenzoate. Discrepancies in bond lengths (>0.01 Å) may indicate polymorphism .

Q. What experimental designs are recommended for studying enzyme kinetics involving 4-methylbenzoate derivatives?

Use initial velocity patterns (e.g., 1/V vs. 1/[substrate]) to determine and . For example, vary ATP/CoA concentrations while holding 4-methylbenzoate constant (200 µM). Fit data to bi-substrate kinetic models (e.g., sequential or ping-pong mechanisms). Monitor activity via coupled assays (e.g., NADH depletion at 340 nm) .

Q. How can computational modeling predict the environmental impact of this compound given limited ecotoxicological data?

Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN) and ecotoxicity (e.g., ECOSAR). Validate with microbial toxicity assays (e.g., Vibrio fischeri luminescence inhibition) and OECD 301D ready biodegradability tests. Prioritize metabolites using LC-MS/MS .

Q. What strategies optimize regioselective functionalization of this compound for drug discovery?

Target the methylbenzoate moiety via nucleophilic acyl substitution (e.g., amidations) or the pentyl chain via radical bromination. Use DFT calculations to predict reactivity (e.g., Fukui indices) and validate with regioselectivity ratios (HPLC). For example, Pd-catalyzed cross-coupling at the para-position requires electron-withdrawing directing groups .

Methodological Notes

- Structural Analysis : Always cross-validate crystallographic data with spectroscopic results to address polymorphism or disordered solvent effects .

- Kinetic Studies : Include negative controls (e.g., heat-inactivated enzymes) to distinguish non-enzymatic background reactions .

- Environmental Testing : Combine in silico predictions with empirical assays to address regulatory data gaps (e.g., REACH compliance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.